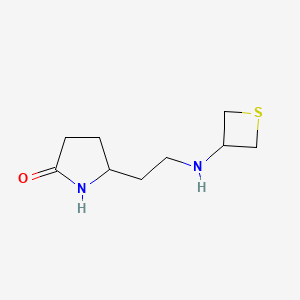
5-(2-(Thietan-3-ylamino)ethyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-(Thietan-3-ylamino)ethyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-ones, which are five-membered lactams. These compounds are known for their diverse biological activities and are commonly found in both natural and synthetic products . The presence of the thietan-3-ylamino group adds unique properties to this compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 5-(2-(Thietan-3-ylamino)ethyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates . Another approach is the oxidation of pyrrolidine derivatives . Industrial production methods often involve the use of donor-acceptor cyclopropanes and primary amines, followed by lactamization and dealkoxycarbonylation . These methods are efficient and can be tuned to achieve high yields and selectivity.
Chemical Reactions Analysis
5-(2-(Thietan-3-ylamino)ethyl)pyrrolidin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a versatile synthon for the synthesis of various complex molecules . In biology, it has been studied for its potential antimicrobial, anticancer, and anti-inflammatory activities . In medicine, it is being explored for its potential use in drug development, particularly for its anticonvulsant and antidepressant properties . In industry, it is used in the synthesis of dyes, pigments, and other fine chemicals .
Mechanism of Action
The mechanism of action of 5-(2-(Thietan-3-ylamino)ethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes and receptors, thereby modulating their activity . For example, it may inhibit the activity of histone deacetylases, leading to changes in gene expression . Additionally, it may interact with neurotransmitter receptors, contributing to its antidepressant and anticonvulsant effects .
Comparison with Similar Compounds
5-(2-(Thietan-3-ylamino)ethyl)pyrrolidin-2-one can be compared with other similar compounds such as pyrrolidin-2-one derivatives and thietan-3-ylamino compounds . These compounds share similar structural features but differ in their specific functional groups and biological activities. For instance, pyrrolidin-2-one derivatives are known for their broad range of biological activities, including antimicrobial and anticancer properties . . The combination of these two moieties in this compound makes it a unique compound with distinct properties and applications.
Properties
Molecular Formula |
C9H16N2OS |
|---|---|
Molecular Weight |
200.30 g/mol |
IUPAC Name |
5-[2-(thietan-3-ylamino)ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C9H16N2OS/c12-9-2-1-7(11-9)3-4-10-8-5-13-6-8/h7-8,10H,1-6H2,(H,11,12) |
InChI Key |
MZQIIEWNMXSNRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1CCNC2CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















